molecular formula C7H12N2O B3010958 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 934-41-8

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3010958
CAS No.: 934-41-8
M. Wt: 140.186
InChI Key: IJVWPGWWDFXPOO-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring structure, which is a five-membered ring containing two nitrogen atoms and a ketone group. The presence of a methyl group and an isopropyl group attached to the pyrazolone ring further defines its chemical identity. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the reaction of 3-methyl-2-butanone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in ensuring efficient production. Common industrial methods may include the use of high-pressure reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy-pyrazolone derivatives.

    Substitution: The methyl and isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydroxy-pyrazolones, and oxidized pyrazolone derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an enzyme inhibitor and has been investigated for its role in modulating biological pathways.

    Medicine: Pyrazolone derivatives, including this compound, have been explored for their anti-inflammatory, analgesic, and antipyretic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-(propan-2-yl)-3,5-dihydro-1H-pyrazol-5-one
  • 3-methyl-1-(butan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
  • 3-ethyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and an isopropyl group on the pyrazolone ring differentiates it from other similar compounds, leading to variations in reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2-propan-2-yl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)9-7(10)4-6(3)8-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVWPGWWDFXPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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